Cimitin

Description

Properties

IUPAC Name |

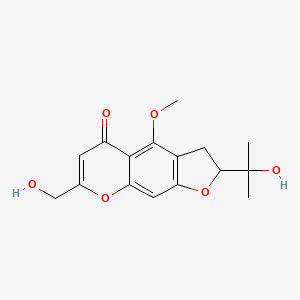

7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDBDSBKYKMRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cimetidine in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetidine (B194882), a well-established histamine (B1213489) H2 receptor antagonist, has long been utilized for its role in reducing gastric acid secretion. However, a significant body of research has unveiled its multifaceted immunomodulatory and anti-inflammatory properties, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of cimetidine's mechanisms of action within inflammatory pathways, moving beyond its primary function. We will delve into its interactions with various immune cells, its modulation of cytokine signaling, and its impact on key intracellular pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the core signaling cascades to serve as a resource for further research and drug development.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

Cimetidine's primary and most well-understood mechanism of action is the competitive antagonism of histamine H2 receptors.[1][2][3][4][5][6] These receptors are not only found on gastric parietal cells but are also expressed on a variety of immune cells, including T-lymphocytes, neutrophils, and mast cells. Histamine, by binding to H2 receptors on these cells, can exert an immunosuppressive effect. Cimetidine reverses this by blocking histamine's action, thereby enhancing cell-mediated immunity.[1][2][7] For instance, suppressor T-lymphocytes possess H2 receptors, and their inhibition by cimetidine leads to an enhanced immune response.[2][7]

Signaling Pathway of Histamine H2 Receptor

The binding of histamine to the H2 receptor on immune cells typically leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the activity of these cells. By blocking this interaction, cimetidine prevents the downstream signaling cascade that leads to immunosuppression.

References

- 1. Immunomodulatory properties of cimetidine: Its therapeutic potentials for treatment of immune-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cimetidine: an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cimetidine? [synapse.patsnap.com]

- 5. Cimetidine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Can Cimetidine Boost The Immune System? - Life Extension [lifeextension.com]

An In-depth Technical Guide on the Biological Activity of Cimitin (Cimifugin) from Cimicifuga racemosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cimitin, also known as Cimifugin, is a bioactive chromone (B188151) found in the rhizomes of Cimicifuga racemosa (Black Cohosh). Traditionally, extracts of Cimicifuga racemosa have been used for their anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory and anti-allergic effects. The document details the molecular mechanisms, quantitative data from preclinical studies, and the experimental protocols used to elucidate these activities.

Biological Activities of this compound (Cimifugin)

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-allergic properties being the most extensively studied. These effects are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

-

Inhibition of Pro-inflammatory Cytokines and Mediators: this compound has been shown to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] It also inhibits the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, this compound has been observed to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. In LPS-stimulated RAW264.7 cells, this compound has been shown to reduce the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK1/2, and JNK.[1][3] By inhibiting these pathways, this compound effectively downregulates the expression of numerous pro-inflammatory genes.

Anti-allergic Activity

This compound has shown promise in the amelioration of allergic inflammation, particularly in the context of atopic dermatitis. Its anti-allergic effects are linked to its ability to regulate epithelial barrier function and modulate the immune response.

-

Regulation of Epithelial Tight Junctions: this compound has been found to enhance the integrity of the epithelial barrier by upregulating the expression of tight junction proteins such as claudin-1 and occludin.[4][5][6] A compromised epithelial barrier is a key factor in the pathogenesis of allergic diseases, as it allows for increased penetration of allergens.

-

Inhibition of TSLP and IL-33: this compound has been shown to inhibit the production of Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), two key cytokines involved in the initiation of type 2 allergic inflammation.[4][5][7]

Quantitative Data on the Biological Activity of this compound

The following tables summarize the quantitative data from preclinical studies on the biological activity of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages

| Parameter | Concentration of this compound | Effect | Reference |

| Cell Viability | Up to 100 mg/L | No significant cytotoxicity | [1][2] |

| IL-6 Production | 25, 50, 100 mg/L | Dose-dependent decrease | [1][2] |

| TNF-α Production | 100 mg/L | Significant decrease | [1][2] |

| IL-1β Production | 25, 50, 100 mg/L | Dose-dependent decrease | [1] |

| NO Production | Not specified | Inhibition | [8] |

| iNOS Expression | Not specified | Reduction | [8] |

| COX-2 Expression | Not specified | Reduction | |

| p-p65 Expression | 50, 100 mg/L | Significant decrease | [1] |

| p-IκBα Expression | 50, 100 mg/L | Significant decrease | [1] |

| p-ERK1/2 Expression | 50, 100 mg/L | Significant decrease | [1] |

| p-p38 Expression | 50, 100 mg/L | Significant decrease | [1] |

| Cell Migration | 50, 100 mg/L | Significant reduction | [2][9] |

| Cell Chemotaxis | 100 mg/L | Significant reduction | [2][9] |

Table 2: In Vivo Anti-allergic Effects of this compound in a FITC-induced Atopic Dermatitis Mouse Model

| Parameter | Dose of this compound (intragastric) | Effect | Reference |

| Ear Swelling | 25, 50 mg/kg | Significant reduction | [10] |

| TSLP mRNA and protein levels | 12.5, 50 mg/kg | Significant reduction | [4][7] |

| IL-33 mRNA and protein levels | 12.5, 50 mg/kg | Significant reduction | [4][7] |

| Claudin-1 Expression | 50 mg/kg | Significantly increased | [4] |

| Occludin Expression | 50 mg/kg | Significantly increased | [4] |

| Scratching Behavior | 50 mg/kg | Significantly reduced | [10][11] |

Table 3: In Vitro Effects of this compound on TNF-α-stimulated HaCaT Keratinocytes

| Parameter | Concentration of this compound | Effect | Reference |

| Cell Viability | Up to 1 µM | No significant reduction | |

| TSLP Production | 0.01, 0.1, 1 µM | Dose-dependent downregulation | [4] |

| IL-33 Production | 0.01, 0.1, 1 µM | Dose-dependent downregulation | [4] |

| Claudin-1 Expression | 1 µM | Significantly elevated | [4] |

| Occludin Expression | 1 µM | Significantly elevated | [4] |

| IL-6 Production | 0.01, 0.1, 1 µM | Dose-dependent decrease | |

| IL-1β Production | 0.01, 0.1, 1 µM | Dose-dependent decrease | |

| ICAM-1 Production | 0.01, 0.1, 1 µM | Dose-dependent decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the biological activity of this compound.

In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages

4.1.1. Cell Culture and Treatment RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

4.1.2. Cell Viability Assay (MTS Assay) Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[2]

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

4.1.3. Nitric Oxide (NO) Production Assay (Griess Assay) NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[2]

-

Collect the cell culture supernatants after treatment with this compound and LPS.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

4.1.4. Cytokine Production Assay (ELISA) The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

4.1.5. Western Blot Analysis for NF-κB and MAPK Signaling

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.6. Cell Migration Assay (Transwell Assay)

-

Seed RAW264.7 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free DMEM.

-

Add DMEM containing 10% FBS as a chemoattractant to the lower chamber.

-

Treat the cells with this compound in both the upper and lower chambers.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the migrated cells under a microscope.[12]

In Vivo FITC-induced Atopic Dermatitis Mouse Model

4.2.1. Animal Model Induction

-

Sensitize BALB/c mice by applying 1.5% fluorescein (B123965) isothiocyanate (FITC) solution to the shaved abdomen on days 1 and 2.

-

On day 7, challenge the mice by applying 0.6% FITC solution to the right ear.[11]

4.2.2. This compound Treatment Administer this compound (e.g., 12.5 and 50 mg/kg) or vehicle control intragastrically once daily from day 1 to day 7.[4]

4.2.3. Evaluation of Allergic Inflammation

-

Measure ear thickness using a digital caliper before and 24 hours after the challenge.

-

Collect ear tissue for histological analysis (H&E staining) and for measuring cytokine levels (TSLP, IL-33, IL-4, IL-5, IL-13) by ELISA or qPCR.

-

Record scratching behavior for a defined period after the challenge.

In Vitro Assays in TNF-α-stimulated HaCaT Keratinocytes

4.3.1. Cell Culture and Treatment Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with this compound for 1-2 hours before stimulation with 10-20 ng/mL of TNF-α for the indicated time.[4][13]

4.3.2. Cytokine and Chemokine Production (ELISA) Measure the levels of TSLP, IL-33, IL-6, IL-1β, and ICAM-1 in the culture supernatants using specific ELISA kits.

4.3.3. Western Blot for Tight Junction Proteins Perform Western blot analysis as described in section 4.1.5 using primary antibodies against claudin-1 and occludin.

4.3.4. Immunofluorescence for NF-κB p65 Translocation

-

Grow HaCaT cells on coverslips and treat with this compound and TNF-α.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 10% normal goat serum.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of p65 using a fluorescence microscope.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro and in vivo evaluation.

References

- 1. raybiotech.com [raybiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. 4.7. Nitric Oxide Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 6. Protocol Griess Test [protocols.io]

- 7. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 8. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genomeme.ca [genomeme.ca]

- 10. Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fivephoton.com [fivephoton.com]

- 13. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimitin (Cimifugin): A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimitin, also known as Cimifugin, is a naturally occurring chromone (B188151) derivative that has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory, analgesic, and potential anti-cancer properties. This technical guide provides an in-depth exploration of the discovery and natural sourcing of this compound. It details the key scientific milestones in its isolation and characterization, identifies its primary botanical origins, and elucidates its biosynthetic pathway. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for extraction and purification, and visualizations of its molecular interactions to serve as a valuable resource for ongoing research and drug development endeavors.

Discovery and Key Milestones

The discovery of this compound is rooted in the investigation of traditional Chinese medicines, particularly those utilizing plants from the Cimicifuga genus and Saposhnikovia divaricata. While the exact timeline and initial researchers behind its first isolation are not extensively documented in readily available literature, its identification emerged from modern phytochemical investigations of these traditionally used medicinal plants.[1] The recognition of its significant bioactive potential has since spurred further research into its therapeutic applications.

Natural Sources of this compound

This compound is primarily found in the rhizomes and roots of several plant species. The principal and most well-documented sources include:

-

Saposhnikovia divaricata (Fang Feng): The dried root of this plant, a staple in traditional Chinese medicine, is a major source of this compound.[2]

-

Cimicifuga species (now often classified under Actaea): Several species within this genus are known to contain this compound, including:

Other reported, though less common, sources of this compound include Angelica japonica.[6] The concentration of this compound can vary depending on the plant species, geographical location, and time of harvest.

Biosynthesis of this compound

The biosynthesis of this compound begins with the phenylpropanoid pathway , a major route for the synthesis of a wide variety of plant secondary metabolites. The initial precursor is the amino acid L-phenylalanine. This is followed by a coupling with the mevalonate pathway . The core structure of this compound is a furanocoumarin, and its biosynthesis follows the general pathway for these compounds. The key intermediate is umbelliferone (7-hydroxycoumarin), which is formed from L-phenylalanine via the shikimate pathway. A crucial step in the biosynthesis of furanocoumarins is the prenylation of umbelliferone.

Caption: Proposed biosynthetic pathway of this compound.

Physicochemical Properties and Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₆ |

| Molecular Weight | 306.31 g/mol |

| CAS Number | 37921-38-3 |

| Appearance | Powder |

| Solubility | Soluble in DMSO and water (with sonication)[7] |

Quantitative Yield from Natural Sources

The yield of this compound from its natural sources can be influenced by the extraction method and the specific plant material used.

| Plant Source | Extraction Method | Yield | Reference |

| Saposhnikovia divaricata (commercially available) | 70% aqueous methanol (B129727) with sonication | 0.0019% to 0.0266% | [8] |

| Saposhnikovia divaricata (cultivated) | Dried at 45°C | 0.043% | [9] |

Biological Activity (IC₅₀ Values)

| Activity | Cell Line/Assay | IC₅₀ Value | Reference |

| Antioxidant (DPPH radical-scavenging) | Actaea erythrocarpa underground parts extract | 79.7 µg/mL | [10] |

| SARS-CoV-2 Entry Inhibition | Cimicifuga foetida rhizome water extract | 151.5 µg/mL (EC₅₀) | [11] |

Experimental Protocols

Extraction of this compound from Saposhnikovia divaricata

This protocol details an optimized method for the extraction of this compound from the dried roots of Saposhnikovia divaricata.[1][8]

Materials and Equipment:

-

Dried roots of Saposhnikovia divaricata

-

Grinder

-

70% aqueous methanol

-

Ultrasonic bath

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Grinding: Grind the dried roots of Saposhnikovia divaricata into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Place 100 g of the powdered plant material into a suitable flask.

-

Add 2 L of 70% aqueous methanol to achieve a 1:20 solid-to-liquid ratio.

-

Sonicate the mixture in an ultrasonic bath for 40 minutes at room temperature.

-

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Caption: Workflow for the extraction of this compound.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound from a crude extract using reversed-phase HPLC.[8]

Materials and Equipment:

-

Crude this compound extract

-

HPLC system with a C18 column (e.g., LiChrospher 100 RP-18e, 4 x 250 mm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methylparaben (internal standard, optional)

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 18:82 (v/v).

-

Sample Preparation: Dissolve the crude extract in the mobile phase to a suitable concentration. If using an internal standard, add a known concentration of methylparaben. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Set the column temperature to 40°C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 220 nm.

-

Inject the prepared sample onto the column.

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.

-

Solvent Evaporation: Combine the collected fractions containing purified this compound and evaporate the solvent under reduced pressure to obtain the pure compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of inflammatory responses.[5]

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Regulation of Tight Junctions

This compound has been found to suppress allergic inflammation by restoring the expression of tight junction proteins in epithelial cells. This action helps to reduce the production of initiative key cytokines like TSLP and IL-33.[12]

Caption: this compound's effect on epithelial tight junctions.

Conclusion

This compound stands out as a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its discovery from traditional medicinal plants has paved the way for extensive research into its pharmacological properties. The detailed methodologies for its extraction and purification, coupled with a growing understanding of its mechanisms of action at the molecular level, provide a solid foundation for its further development as a potential therapeutic agent. This technical guide consolidates the current knowledge on the discovery and natural sourcing of this compound, aiming to facilitate future research and accelerate its translation from a traditional remedy to a modern therapeutic.

References

- 1. benchchem.com [benchchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents from Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cimifugin | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 6. Cimifugin | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. "Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]

- 9. [Studies on the method for the processing roots of cultivated Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Screening of Medicinal Herbs Identifies Cimicifuga foetida and Its Bioactive Component Caffeic Acid as SARS-CoV-2 Entry Inhibitors | MDPI [mdpi.com]

- 12. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic Profile of Cimetidine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document pertains to Cimetidine (B194882). The initial query for "Cimitin" yielded no relevant results for a known pharmaceutical compound; it is presumed to be a misspelling of Cimetidine.

Executive Summary

Cimetidine is a histamine (B1213489) H2-receptor antagonist that effectively inhibits gastric acid secretion.[1][2] Its clinical applications include the treatment of duodenal and gastric ulcers and other hypersecretory conditions.[3] Understanding the pharmacokinetic (PK) profile of cimetidine in preclinical models is crucial for predicting its behavior in humans and for designing effective and safe clinical studies. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of cimetidine in key preclinical species, details the experimental protocols used for its evaluation, and visualizes critical pathways and workflows.

Pharmacokinetic Profile in Preclinical Models

Cimetidine has been extensively studied in various animal models, primarily in rats and dogs, to characterize its pharmacokinetic properties.

Rat

In rats, cimetidine exhibits dose-dependent pharmacokinetics.[4] It is rapidly absorbed and primarily eliminated through a combination of renal excretion and metabolism.[1][5]

-

Absorption: Cimetidine is well-absorbed from the gastrointestinal tract.[5]

-

Distribution: The volume of distribution is approximately 2.31 L/kg and does not change with the dose.[4] Plasma protein binding is low, around 20%.[1]

-

Metabolism: The primary metabolic pathway is the oxidation of the side-chain sulfur to form cimetidine sulfoxide (B87167).[1][6] This process shows saturation at higher doses.[4] A notable sex difference exists, with male rats metabolizing the compound to a greater extent than female rats.[6] Cimetidine is also a known inhibitor of cytochrome P450 (CYP450) enzymes, which can lead to drug-drug interactions.[7][8]

-

Excretion: The drug is mainly excreted in the urine, both as an unchanged drug and as its sulfoxide metabolite.[1][4][6] As the dose increases, total plasma clearance decreases, and the elimination half-life is prolonged.[4]

Table 1: Dose-Dependent Pharmacokinetic Parameters of Cimetidine in Rats (Intraperitoneal Administration)

| Parameter | 10 mg/kg | 40 mg/kg | 100 mg/kg | Reference |

|---|---|---|---|---|

| Total Plasma Clearance (L/h/kg) | 4.11 | 2.55 | 2.21 | [4] |

| Half-life (t½, min) | 24.0 | 33.4 | 37.9 | [4] |

| Volume of Distribution (Vd, L/kg) | ~2.31 (mean) | ~2.31 (mean) | ~2.31 (mean) | [4] |

| Fraction Excreted Unchanged (Urine) | 0.37 | 0.44 | 0.45 | [4] |

| Fraction Excreted as Sulfoxide (Urine) | 0.35 | 0.19 | 0.14 |[4] |

Dog

Studies in dogs show that cimetidine is rapidly and well-absorbed after oral administration, especially in a fasted state.[9][10]

-

Absorption: In fasted dogs, cimetidine is absorbed quickly, reaching maximum plasma concentration (t-max) in about 0.5 hours.[9][10] The absolute oral bioavailability is approximately 75%.[9][10] The presence of food significantly impacts absorption, delaying Tmax to 2.25 hours and reducing the overall absorption (AUC) by about 40%.[9][10]

-

Distribution: The plasma half-life following intravenous administration is about 1.6 hours.[9][11]

-

Metabolism: Similar to rats, the main metabolite in dogs is cimetidine sulfoxide.[1]

-

Excretion: Cimetidine is almost completely excreted in the urine.[12] Importantly, repeated oral administration (5 mg/kg, three times daily for 30 days) does not lead to drug accumulation in the plasma.[9][11][12]

Table 2: Pharmacokinetic Parameters of Cimetidine in Dogs

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Tmax (Oral) | 0.5 h | 5 mg/kg, Fasted | [9][10] |

| Tmax (Oral) | 2.25 h | 5 mg/kg, Fed | [9][10] |

| Absolute Bioavailability (F) | 75% | 5 mg/kg, Fasted | [9][10] |

| Half-life (t½, IV) | 1.6 h | - | [9][11] |

| Plasma Clearance (Cl, IV) | 697 mL/h/kg | - |[10] |

Horse

Limited pharmacokinetic data is available for horses. Studies indicate that oral absorption is more variable and less complete compared to other species.[13]

Table 3: Pharmacokinetic Parameters of Cimetidine in Horses

| Parameter | Value | Route/Dose | Reference |

|---|---|---|---|

| Half-life (t½β) | 2.23 h | 3.3 mg/kg IV | [13] |

| Total Body Clearance (Cl) | 0.443 L/h/kg | 3.3 mg/kg IV | [13] |

| Volume of Distribution (Vss) | 1.138 L/kg | 3.3 mg/kg IV | [13] |

| Tmax (Oral) | ~1.4 h | 10 mg/kg Oral | [13] |

| Peak Concentration (Cmax, Oral) | 1.81 µg/mL | 10 mg/kg Oral | [13] |

| Oral Bioavailability (F) | 29.6% | 10 mg/kg Oral |[13] |

Experimental Protocols

The characterization of cimetidine's pharmacokinetic profile relies on well-defined experimental procedures, from in-life studies to bioanalytical quantification.

In-Life Study Protocol (General)

-

Animal Models: Healthy adult animals (e.g., Sprague-Dawley rats, Beagle dogs) are typically used.[3][4][9] Animals are acclimated and often cannulated for serial blood sampling.

-

Drug Administration: Cimetidine is administered via the intended clinical route (e.g., oral gavage) or intravenously to determine absolute bioavailability. Doses are selected based on anticipated therapeutic levels.[4][9]

-

Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., -70°C) until analysis.[14] Urine is often collected over specified intervals to assess renal excretion.[15]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters like AUC, Cmax, Tmax, t½, Cl, and Vd.

Bioanalytical Method: LC-MS/MS for Cimetidine Quantification in Plasma

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common, highly sensitive, and selective method for quantifying cimetidine in biological matrices.[14][16]

-

Preparation of Standards: Stock solutions of cimetidine and a stable isotope-labeled internal standard (e.g., cimetidine-d3) or another suitable compound (e.g., ranitidine) are prepared.[14][16][17] Calibration standards and quality control (QC) samples are made by spiking blank plasma with known concentrations of the drug.[14][17]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL plasma sample, add 50 µL of the internal standard solution and 100 µL of an alkalizing agent (e.g., 2M sodium hydroxide).[14]

-

Vortex mix for 10 seconds.[14]

-

Add 1.5 mL of an extraction solvent (e.g., a 1:1 mixture of dichloromethane:ethyl acetate) and vortex vigorously for 60 seconds.[14]

-

Centrifuge the mixture (e.g., 10,000 rpm for 5 min) to separate the organic and aqueous layers.[14]

-

Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[14]

-

Reconstitute the residue in 500 µL of the mobile phase for injection into the LC-MS/MS system.[14]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: A C18 reverse-phase column is typically used for separation.[14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[14]

-

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both cimetidine and the internal standard, ensuring high selectivity and sensitivity.[14][16]

-

Visualizations

The following diagrams illustrate key processes related to the preclinical evaluation of cimetidine.

Caption: General workflow for a preclinical pharmacokinetic study.

Caption: Primary metabolic pathways of cimetidine.

Caption: Cimetidine-mediated inhibition of CYP450 enzymes.

References

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. Effect of cimetidine on tissue distribution of some trace elements and minerals in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-dependent pharmacokinetics of cimetidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of cimetidine in dogs after oral administration of cimetidine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of cimetidine in dogs after oral administration of cimetidine tablets. | Semantic Scholar [semanticscholar.org]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. madbarn.com [madbarn.com]

- 14. academicjournals.org [academicjournals.org]

- 15. High-pressure liquid chromatographic determination of cimetidine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cimetidine: Molecular Structure, Chemical Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine (B194882), a potent histamine (B1213489) H2 receptor antagonist, revolutionized the treatment of acid-peptic disorders upon its introduction. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and the primary signaling pathway of cimetidine. Detailed experimental protocols for assessing its biological activity are also presented. Quantitative data are summarized in structured tables for ease of reference, and key biological and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.

Molecular Structure and Chemical Properties

Cimetidine is a synthetic imidazole (B134444) derivative.[1] Its structure features an imidazole ring, a thioether linkage, and a cyanoguanidine group.[2] The imidazole ring is crucial for its activity as a histamine H2 receptor antagonist.[2]

The chemical and physical properties of cimetidine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₆S | [3] |

| Molecular Weight | 252.34 g/mol | [4] |

| IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | [1] |

| CAS Number | 51481-61-9 | [3] |

| Melting Point | 141-143 °C | [2][4] |

| pKa (Strongest Basic) | 6.91 | [2] |

| Solubility | Sparingly soluble in water; very soluble in methanol. The hydrochloride salt is freely soluble in water. | [2][5] |

Mechanism of Action and Signaling Pathway

Cimetidine's primary mechanism of action is the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells.[6][7] This action blocks histamine-stimulated gastric acid secretion.[7]

The binding of histamine to H2 receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid.[8]

Cimetidine, by competitively blocking the H2 receptor, prevents this signaling cascade, thereby reducing gastric acid production.[8]

Experimental Protocols

In Vivo Assessment of Gastric Acid Secretion Inhibition

This protocol is based on studies evaluating the effect of cimetidine on food-stimulated gastric acid secretion in human volunteers.[9]

Methodology:

-

Subject Recruitment: Recruit healthy volunteers who have provided informed consent.

-

Study Design: Employ a randomized, double-blind, placebo-controlled crossover study design.[10] Each subject serves as their own control.

-

Procedure:

-

Subjects fast overnight.

-

A nasogastric tube is inserted to allow for continuous aspiration of gastric contents.[10]

-

A baseline collection of gastric secretions is performed.

-

Subjects are administered either cimetidine (e.g., 200 mg) or a placebo.[9]

-

After a set period (e.g., 30 minutes), a standardized meal is ingested to stimulate gastric acid secretion.[9]

-

Gastric contents are continuously collected for a defined period (e.g., 4 hours).

-

The collected gastric juice is analyzed for acid output (e.g., by titration with NaOH) and pH.[10]

-

-

Data Analysis: Compare the total acid output and pH profiles between the cimetidine and placebo treatment groups. The concentration of cimetidine that results in 50% inhibition of gastric acid secretion (IC50) can be calculated.[9]

Histamine H2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of cimetidine for the histamine H2 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare crude cell membranes from a cell line stably expressing the human histamine H2 receptor.

-

This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction.

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

H2 receptor membrane preparation.

-

A constant concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]tiotidine).

-

Varying concentrations of unlabeled cimetidine.

-

-

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the cimetidine concentration to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

References

- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cimetidine [webbook.nist.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. drugs.com [drugs.com]

- 6. Cimetidine Hydrochloride | C10H17ClN6S | CID 50963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cimetidine? [synapse.patsnap.com]

- 9. Inhibition of food-stimulated gastric acid secretion by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of low-dose cimetidine on nocturnal acid secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Therapeutic Targets of Cimetidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, was initially developed for its potent inhibition of gastric acid secretion.[1][2][3] However, extensive in vitro research has revealed a broader pharmacological profile, encompassing a range of therapeutic targets beyond its primary mechanism of action. This document provides a comprehensive technical overview of the in vitro therapeutic targets of cimetidine, with a focus on its well-established antagonism of the histamine H2 receptor, its significant off-target inhibition of Cytochrome P450 enzymes, and its emerging potential in oncology through the modulation of apoptosis, cell proliferation, and immunomodulatory pathways. This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways and experimental workflows.

Primary Therapeutic Target: Histamine H2 Receptor

Cimetidine's principal mechanism of action is as a competitive antagonist of the histamine H2 receptor, primarily located on the basolateral membrane of gastric parietal cells.[1][4][5][6] By blocking the binding of histamine to these receptors, cimetidine effectively inhibits the production of gastric acid.[1][4][6]

Signaling Pathway

Histamine binding to the H2 receptor activates adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] This rise in cAMP acts as a second messenger, ultimately leading to the activation of the proton pump (H+/K+-ATPase) and the secretion of hydrochloric acid into the stomach lumen.[4] Cimetidine competitively blocks this initial step, thereby preventing the entire downstream signaling cascade.[4]

Experimental Protocols

This assay quantifies the affinity of cimetidine for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials: Guinea pig cerebral cortex membranes (a rich source of H2 receptors), [3H]-tiotidine (a radiolabeled H2 antagonist), cimetidine, incubation buffer, glass fiber filters, scintillation counter.

-

Protocol:

-

Prepare membrane homogenates from guinea pig cerebral cortex.

-

Incubate the membranes with a fixed concentration of [3H]-tiotidine and varying concentrations of cimetidine.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of cimetidine that inhibits 50% of the specific binding of [3H]-tiotidine (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.[7]

-

This functional assay measures the effect of cimetidine on histamine-stimulated cAMP production in cells expressing the H2 receptor.

-

Materials: Cells expressing histamine H2 receptors (e.g., isolated guinea pig gastric glands), histamine, cimetidine, phosphodiesterase inhibitor (e.g., IBMX), cell lysis buffer, cAMP assay kit (e.g., HTRF, ELISA).

-

Protocol:

-

Culture cells in appropriate media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[8]

-

Treat the cells with varying concentrations of cimetidine.

-

Stimulate the cells with a fixed concentration of histamine.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable assay kit.

-

The results will demonstrate a dose-dependent inhibition of histamine-stimulated cAMP production by cimetidine.[9]

-

Off-Target Effects: Inhibition of Cytochrome P450 Enzymes

Cimetidine is a well-documented broad-spectrum inhibitor of several cytochrome P450 (CYP) enzymes.[6][10][11] This inhibition is a critical consideration in clinical practice due to the high potential for drug-drug interactions.[10][12] The primary mechanism of inhibition involves the imidazole (B134444) ring of cimetidine binding to the heme iron of the CYP enzymes.[10][12]

Quantitative Data on CYP Inhibition

The inhibitory potential of cimetidine against various CYP isoforms has been quantified in vitro, with IC50 and Ki values varying depending on the experimental conditions.

| CYP Isoform | Substrate Used in Assay | Inhibition Potency | Reference(s) |

| CYP1A2 | Caffeine | Strong Inhibition | [13] |

| CYP2D6 | Dextromethorphan | High Inhibition (approx. 80%), Apparent IC50: 98 µM | [10][13] |

| CYP3A4 | Dextrorphan, Nifedipine | Moderate Inhibition, Ki: 370 µM | [10][13][14] |

| CYP2E1 | Aniline | Moderate Inhibition (approx. 32%) | [10][14] |

Experimental Protocols

This assay determines the IC50 value of cimetidine against specific CYP isoforms using human liver microsomes or recombinant CYP enzymes.

-

Materials: Human liver microsomes or recombinant CYP enzymes, specific CYP isoform substrate, NADPH regenerating system, cimetidine, analytical instrumentation (e.g., LC-MS/MS).

-

Protocol:

-

Pre-incubate microsomes or recombinant enzymes with varying concentrations of cimetidine.

-

Initiate the metabolic reaction by adding the specific substrate and an NADPH regenerating system.

-

Incubate for a specified time at 37°C.

-

Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).

-

Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

-

Calculate the percentage of inhibition at each cimetidine concentration and determine the IC50 value.

-

Potential Anti-Cancer Therapeutic Targets

A growing body of in vitro evidence suggests that cimetidine possesses anti-cancer properties through various mechanisms, independent of its H2 receptor antagonism.[15][16][17]

Induction of Apoptosis

Cimetidine has been shown to induce apoptosis in various cancer cell lines, including gastric and colorectal cancer cells.[15][16] This is achieved through the activation of both the extrinsic and intrinsic apoptotic pathways.

-

Key Molecular Events:

-

Activation of caspase-8, caspase-9, and caspase-3.[15]

-

Decreased expression of the anti-apoptotic protein Bcl-2.[15]

-

Increased expression of the pro-apoptotic protein Bax.[15]

-

Induction of Fas and FasL expression on the surface of myeloid-derived suppressor cells (MDSCs), leading to their apoptosis.[18]

-

Inhibition of Cell Proliferation and Adhesion

Cimetidine has been demonstrated to inhibit the growth of cancer cells in a dose-dependent manner.[15] It also interferes with cell adhesion, a critical step in metastasis, by targeting sialyl LewisX and sialyl LewisA antigens on tumor cells.[16]

Immunomodulation

Cimetidine exhibits immunomodulatory effects by enhancing cell-mediated immunity.[19] It can inhibit the function of suppressor T-lymphocytes and stimulate the activity of neutrophils, monocytes, macrophages, and Natural Killer (NK) cells.[19] Furthermore, cimetidine can induce apoptosis in myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity.[18][19]

Experimental Protocols

This colorimetric assay is used to assess the effect of cimetidine on cancer cell viability and proliferation.

-

Materials: Cancer cell lines (e.g., SGC-7901, MGC-803), cell culture medium, cimetidine, MTT solution, solubilization buffer (e.g., DMSO), microplate reader.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of cimetidine for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow viable cells to convert MTT into formazan (B1609692) crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells, allowing for the determination of cimetidine's effect on cell growth.[15]

-

This method quantifies the percentage of apoptotic cells after treatment with cimetidine.

-

Materials: Cancer cell lines, cimetidine, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.

-

Protocol:

-

Treat cancer cells with cimetidine for a desired time period.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. This allows for the quantification of cimetidine-induced apoptosis.[15]

-

Other Potential Therapeutic Targets

In vitro studies have also suggested other potential therapeutic targets for cimetidine, including:

-

Androgen Receptor: High doses of cimetidine have been associated with anti-androgenic effects, such as gynecomastia.[1] This is thought to be due to its ability to compete with androgens for binding to the androgen receptor.

-

Immunomodulatory Receptors: Cimetidine's ability to modulate immune cell function suggests interactions with various receptors and signaling pathways within the immune system, though these are less well-defined compared to its primary targets.[19][20]

Conclusion

While cimetidine is primarily known for its role as a histamine H2 receptor antagonist, its in vitro pharmacological profile is remarkably diverse. Its well-characterized inhibition of a broad range of Cytochrome P450 enzymes underscores the importance of considering drug-drug interactions. Furthermore, the compelling in vitro evidence for its anti-cancer effects, mediated through the induction of apoptosis, inhibition of cell proliferation, and immunomodulation, opens up exciting possibilities for its repurposing in oncology. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted therapeutic potential of cimetidine.

References

- 1. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cimetidine? [synapse.patsnap.com]

- 5. cimetidine | PPTX [slideshare.net]

- 6. SMPDB [smpdb.ca]

- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. [PDF] Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 14. Differential inhibition of individual human liver cytochromes P-450 by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cimetidine: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Cimetidine suppresses lung tumor growth in mice through proapoptosis of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. clinicaltrials.eu [clinicaltrials.eu]

Unveiling the Anti-inflammatory Potential of Cimetidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine (B194882), a well-established histamine (B1213489) H2 receptor antagonist, has long been utilized for the management of acid-related gastrointestinal disorders. However, a growing body of evidence illuminates its multifaceted immunomodulatory and anti-inflammatory properties, extending its therapeutic potential beyond its traditional indications. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of cimetidine, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism involves the modulation of critical inflammatory signaling cascades, most notably the inhibition of NF-κB nuclear translocation. By preventing the transcription of numerous pro-inflammatory genes, cimetidine effectively reduces the production of key cytokines such as TNF-α, IL-6, and IL-1β. This document serves as a comprehensive resource for researchers investigating the repurposing and further development of cimetidine and related compounds for a spectrum of inflammatory conditions.

Core Anti-Inflammatory Mechanisms

Cimetidine's anti-inflammatory effects are not mediated by a single mechanism but rather through a network of interactions with various components of the immune system. Beyond its primary antagonism of histamine H2 receptors expressed on various immune cells, cimetidine has been shown to modulate cytokine production, influence immune cell function, and interfere with key intracellular signaling pathways.

1.1. Modulation of Pro-Inflammatory Cytokines and Mediators

A cornerstone of cimetidine's anti-inflammatory activity is its ability to suppress the production of potent pro-inflammatory cytokines and enzymes. Studies have consistently demonstrated that cimetidine can significantly inhibit the expression and release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, it has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.

1.2. Influence on T-Cell Mediated Immunity

Cimetidine also exerts considerable influence over the adaptive immune system, particularly on T-lymphocyte responses. It has been shown to reverse the immunosuppressive effects of certain agents, for instance by restoring Interleukin-2 (IL-2) production, a cytokine critical for T-cell proliferation and activation[1]. Evidence also points towards its ability to modulate the balance between T-helper (Th) cell subsets, such as Th1 and Th2, thereby shaping the nature of the immune response[2].

Intracellular Signaling Pathways Modulated by Cimetidine

The broad-spectrum anti-inflammatory effects of cimetidine are rooted in its ability to interfere with central signaling pathways that orchestrate the inflammatory response at the cellular level.

2.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the genetic transcription of a vast array of pro-inflammatory molecules. In a resting state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes, including TNF-α, IL-6, and COX-2.

Evidence strongly indicates that cimetidine exerts its anti-inflammatory effects by inhibiting the nuclear translocation of the NF-κB p50/p65 subunits[2]. By preventing this critical step, cimetidine effectively shuts down the downstream transcriptional activation of numerous pro-inflammatory genes.

2.2. Postulated Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are another critical set of signaling cascades that respond to external stimuli and regulate processes like inflammation and apoptosis. Activation of MAPKs, particularly p38, through phosphorylation leads to the activation of transcription factors that also control the expression of pro-inflammatory cytokines like TNF-α and IL-6.

While direct studies detailing cimetidine's effect on MAPK phosphorylation are limited, its established ability to suppress MAPK-dependent cytokines strongly suggests an inhibitory influence on this pathway. It is plausible that cimetidine acts upstream of, or parallel to, MAPK activation, contributing to the overall reduction in inflammatory output.

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental models demonstrating the anti-inflammatory effects of cimetidine.

Table 1: In Vivo Efficacy of Cimetidine on Inflammatory Markers

| Model System | Treatment | Target Analyte | Result |

| Aplastic Anemic Mice | Cimetidine (10 µmol/L) | IFN-gamma (splenocytes) | Reduction: from 137 ± 36 ng/L to 14 ± 8 ng/L |

| Aplastic Anemic Mice | Cimetidine (10 µmol/L) | TNF-alpha (splenocytes) | Reduction: from 6 ± 3 µg/L to 2.7 ± 0.6 µg/L |

| AOM/DSS-induced Colitis (Mice) | Cimetidine (500 ppm in diet) | mRNA of TNF-α, IL-1β, IL-6 | Significant decrease vs. control group |

| Periodontal Disease (Rats) | Cimetidine (100 mg/kg, i.p.) | IL-6 immunolabeled cells | Significantly lower number vs. control group |

Table 2: In Vitro Efficacy of Cimetidine on Cytokine Production

| Model System | Condition | Treatment | Target Analyte | Result |

| Murine Spleen Cells | Cyclosporine (0.1 ng/mL) | Cimetidine (10⁻⁵ M) | IL-2 Production | Reversed 25% inhibition |

| Murine Spleen Cells | Cyclosporine (1 ng/mL) | Cimetidine (10⁻⁵ M) | IL-2 Production | Reversed 41% inhibition |

| Murine Spleen Cells | Cyclosporine (10 ng/mL) | Cimetidine (10⁻⁴ M) | IL-2 Production | Partially reversed 64% inhibition to 48% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of cimetidine.

4.1. Protocol: Cytokine Production in LPS-Stimulated Macrophages

This protocol outlines the measurement of pro-inflammatory cytokine inhibition by cimetidine in a murine macrophage cell line.

-

Cell Culture:

-

Cell Line: RAW 264.7 murine macrophages.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified 5% CO₂ incubator.

-

-

Experimental Procedure:

-

Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of cimetidine (e.g., 1 µM to 100 µM) or vehicle control (e.g., PBS or DMSO at <0.1%). Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.

-

-

Quantification (ELISA):

-

Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Read absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

-

4.2. Protocol: NF-κB Nuclear Translocation Assay

This immunofluorescence protocol visualizes the inhibitory effect of cimetidine on NF-κB translocation.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells on glass coverslips in a 12-well plate.

-

Pre-treat with cimetidine as described in Protocol 4.1.

-

Stimulate with LPS (100 ng/mL) for a shorter duration, typically 30-60 minutes, to capture peak translocation.

-

-

Immunofluorescence Staining:

-

Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit (e.g., Rabbit anti-p65) overnight at 4°C.

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

Nuclear Staining: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging:

-

Mount coverslips onto microscope slides.

-

Visualize using a fluorescence microscope. In unstimulated or cimetidine-treated cells, the p65 signal (green) will be predominantly cytoplasmic. In LPS-stimulated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus.

-

Conclusion and Future Directions

The collective evidence strongly supports the classification of cimetidine as a significant immunomodulatory agent with potent anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway provides a robust molecular basis for its observed effects on a wide range of inflammatory mediators. The quantitative data, though derived from varied models, consistently demonstrates efficacy in reducing key markers of inflammation.

For drug development professionals, cimetidine presents a compelling case for repurposing. Its well-established safety profile as a gastric acid suppressant lowers the barrier for clinical investigation into inflammatory diseases. Future research should focus on:

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy of cimetidine in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

-

Derivative Development: Synthesizing and screening cimetidine analogs to optimize anti-inflammatory potency while minimizing H2 receptor antagonism, potentially leading to novel, targeted anti-inflammatory drugs.

-

Pathway Elucidation: Further investigating the precise molecular interactions between cimetidine and components of the MAPK and other inflammatory signaling pathways to fully delineate its mechanism of action.

References

Cimitin's Immunomodulatory Role: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory functions of cimitin (cimetidine). This compound, a histamine (B1213489) H2 receptor antagonist, extends its biological activity beyond gastric acid suppression to influence a wide array of immune cell functions. This document details its mechanism of action, impact on various immune cell populations, and its role in modulating key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing its immunomodulatory effects are provided.

Core Mechanism of Action: Histamine H2 Receptor Blockade

This compound's primary immunomodulatory effect stems from its role as a competitive antagonist of the histamine H2 receptor (H2R).[1] Histamine, often elevated in inflammatory and tumor microenvironments, can suppress immune responses by binding to H2Rs on various immune cells.[2] By blocking this interaction, this compound effectively reverses histamine-induced immunosuppression, leading to an enhanced immune response. This action is particularly relevant on T lymphocytes, which play a central role in cell-mediated immunity.[3]

Impact on Immune Cell Subsets

This compound exerts diverse effects on both the innate and adaptive immune systems. Its influence on key immune cell populations is summarized below.

T Lymphocytes

This compound significantly alters the balance and function of T lymphocyte subsets. It has been shown to inhibit the function of suppressor T cells (now more commonly known as regulatory T cells or Tregs), which are crucial for maintaining immune tolerance.[2][3][4] This inhibition is a key mechanism behind its immune-enhancing properties.

Studies have demonstrated that this compound administration can lead to an increase in the CD4+/CD8+ T cell ratio, primarily by increasing the number of CD4+ helper T cells.[5] Furthermore, cimetidine (B194882) has been observed to promote the differentiation of T helper cells towards a Th1 phenotype, which is critical for anti-tumor and anti-viral immunity, while in other contexts, it can enhance Th2 responses.[6] One study indicated that cimetidine can interfere with DC-mediated T cell polarization, leading to an up-regulation of Th1 and Th17 cells and a down-regulation of Th2 and Treg cells.[6]

Dendritic Cells (DCs)

Dendritic cells, the most potent antigen-presenting cells, are also modulated by cimetin. In vitro studies have shown that cimetidine can stimulate the maturity of immature DCs and enhance their T cell priming capacity.[6] This includes the up-regulation of surface markers such as CD54, CD11c, and MHC-II.[6] By enhancing DC function, cimetin can contribute to a more robust adaptive immune response.

Natural Killer (NK) Cells

Natural Killer (NK) cells, a component of the innate immune system, are crucial for recognizing and eliminating virally infected and cancerous cells. Cimetin has been shown to augment the cytotoxic activity of NK cells.[7][8] This effect is particularly notable in patients with certain malignancies where NK cell function is often suppressed.[7][8]

Modulation of Cytokine Production

This compound's influence on immune cell function is closely linked to its ability to modulate cytokine production. By altering the cytokine milieu, cimetin can shift the immune response towards a more pro-inflammatory and anti-tumorigenic state.

Key cytokine modulations include:

-

Increased pro-inflammatory cytokines: Cimetin has been shown to enhance the production of IL-2, IL-12, and IFN-γ, cytokines that are critical for Th1-mediated immunity and the activation of cytotoxic T lymphocytes and NK cells.[9]

-

Decreased immunosuppressive cytokines: In some contexts, cimetidine has been shown to reduce the levels of immunosuppressive cytokines like TGF-β.[10]

-

Complex effects on other cytokines: The effect of cimetidine on cytokines such as IL-10 and IL-17 can be context-dependent, with studies showing both increases and decreases depending on the experimental model.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of cimetin on immune cell populations and cytokine levels.

Table 1: Effect of this compound on T Lymphocyte Subsets

| Parameter | Treatment Group | Control Group | Fold Change/Percentage Change | Reference |

| CD4+ T Cells | Cimetidine (800 mg/day, 7 days) | Pre-treatment | Increase | [5] |

| CD8+ T Cells | Cimetidine (800 mg/day, 7 days) | Pre-treatment | Decrease | [5] |

| CD4+/CD8+ Ratio | Cimetidine (800 mg/day, 7 days) | Pre-treatment | Increase | [5] |

| CD3+ T Lymphocytes | Cimetidine (800 mg/day) | Pre-treatment | Increase | [5] |

| Neutrophils | Cimetidine (800 mg/day) | Pre-treatment | Increase | [5] |

| NK Cells | Cimetidine (800 mg/day) | Pre-treatment | Decrease | [5] |

Table 2: Effect of this compound on Cytokine Production

| Cytokine | Cell Type/Model | Cimetidine Concentration/Dose | Effect | Reference |

| IFN-γ | Murine Splenocytes | 10 µM | Decreased production in aplastic anemia model | [9] |

| TNF-α | Murine Splenocytes | 10 µM | Decreased production in aplastic anemia model | [9] |

| IL-2 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |

| IL-10 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |

| IL-12 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |

| IL-17 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |

| TGF-β | Burn injury mouse model | 10 mg/kg | Diminished elevated levels | [9] |

Table 3: Effect of this compound on NK Cell Cytotoxicity

| Cell Line | Cimetidine Concentration | Effector:Target Ratio | % Increase in Cytotoxicity | Reference |

| K562 | 10 µg/mL | Not specified | 54% increase over control at 48h | [7][8] |

Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are mediated through the modulation of intracellular signaling pathways. The primary pathway affected is the histamine H2 receptor-cAMP pathway. Additionally, evidence suggests an interplay with the PI3K/Akt signaling cascade.

Histamine H2 Receptor - cAMP Pathway

Histamine binding to H2Rs on immune cells, such as suppressor T cells, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels can suppress T cell proliferation and cytokine production. By blocking the H2R, cimetin prevents this rise in cAMP, thereby alleviating the immunosuppressive effects of histamine.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of T cell activation, proliferation, and differentiation.[11][12] Some studies suggest that cimetin may influence this pathway. For instance, in regulatory T cells (Tregs), cimetidine has been shown to lead to a reduction of Foxp3, a key transcription factor for Treg function, through a mechanism dependent on an activated PI3K-Akt-mTOR pathway.[13] This suggests that cimetin can indirectly promote immune activation by destabilizing Treg function via this pathway. Furthermore, cimetidine activated the PI3K-Akt signaling pathway in dendritic cells.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of cimetin.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus, which is a key indicator of T cell activation.[15][16]

Workflow Diagram:

Protocol:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Treatment: Add cimetin at various concentrations to the wells. Include a vehicle control.

-

Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate T cell proliferation. Include an unstimulated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Cytokine Production Analysis (ELISA)

This protocol describes a sandwich ELISA for quantifying cytokine levels in cell culture supernatants.[17][18][19]

Workflow Diagram:

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants (from cimetin-treated and control cells) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

T Cell Subset Analysis (Flow Cytometry)

This protocol outlines the procedure for identifying and quantifying different T cell subsets using fluorescently labeled antibodies.[4][20]

Workflow Diagram:

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs from whole blood.

-

Staining: Resuspend approximately 1 x 10⁶ cells in FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently labeled monoclonal antibodies against T cell surface markers (e.g., FITC-anti-CD3, PE-anti-CD4, APC-anti-CD8).

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ cells to identify T lymphocytes. Subsequently, gate on CD4+ and CD8+ populations to determine their respective percentages.